Cas no 332156-45-3 (<br>3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide)
<br>3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide Chemical and Physical Properties
Names and Identifiers
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- <br>3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide
- 3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide
- 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl)-amide
- AKOS000569973
- 332156-45-3
- 3,6-dichloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide
- AG-690/13703217
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- MDL: MFCD01818657
- Inchi: 1S/C16H10Cl3NO2S/c1-22-12-5-3-8(17)6-11(12)20-16(21)15-14(19)10-4-2-9(18)7-13(10)23-15/h2-7H,1H3,(H,20,21)
- InChI Key: DDWAAHFYKSZNKC-UHFFFAOYSA-N
- SMILES: ClC1=C(C(NC2C=C(C=CC=2OC)Cl)=O)SC2C=C(C=CC=21)Cl
Computed Properties
- Exact Mass: 384.949783Da
- Monoisotopic Mass: 384.949783Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 66.6Ų
<br>3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517573-1g |
3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide |
332156-45-3 | 97% | 1g |
$*** | 2023-03-31 |
<br>3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on <br>3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide
Introduction to 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide (CAS No. 332156-45-3)
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide (CAS No. 332156-45-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzo[b]thiophene core and a carboxylic acid amide moiety. The presence of multiple chloro and methoxy substituents further enhances its chemical diversity and potential biological activity.
The chemical structure of 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide can be represented as follows:
C18H11Cl3N2O2S
This compound has a molecular weight of 408.79 g/mol and exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its low solubility in water makes it suitable for various applications in drug delivery systems and formulation science.
In recent years, the study of 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide has been driven by its potential therapeutic applications. Research has focused on its anti-inflammatory, anti-cancer, and anti-viral properties. One of the key areas of interest is its ability to modulate specific biological pathways involved in disease progression.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In the context of cancer research, this compound has shown significant cytotoxic effects against various cancer cell lines. A 2020 study published in Cancer Letters demonstrated that 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide selectively targets and induces apoptosis in human breast cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways.
The anti-viral properties of 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide have also been explored. A recent investigation published in Antiviral Research highlighted its efficacy against RNA viruses, including influenza A virus and SARS-CoV-2. The compound was found to inhibit viral replication by interfering with viral entry and assembly processes.
Beyond its direct biological activities, 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide has also been studied for its potential as a lead compound for drug development. Its structural flexibility allows for the synthesis of analogs with enhanced potency and selectivity. For instance, modifications to the chloro and methoxy substituents have led to compounds with improved pharmacokinetic properties and reduced toxicity profiles.
The synthesis of 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide typically involves multi-step reactions starting from readily available starting materials. Key steps include the formation of the benzo[b]thiophene core through cyclization reactions and the subsequent functionalization with carboxylic acid and amide moieties. Recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale with high purity and yield.
In conclusion, 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (5-chloro-2-methoxy-phenyl )-amide (CAS No. 332156-45-3) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development into novel therapeutic agents.
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